2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The compound 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex molecule featuring a thienopyridine core, a sulfonylbenzamido substituent, and a 3,5-dimethylpiperidine moiety. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S2.ClH/c1-15(2)28-10-9-20-21(14-28)34-25(22(20)23(26)30)27-24(31)18-5-7-19(8-6-18)35(32,33)29-12-16(3)11-17(4)13-29;/h5-8,15-17H,9-14H2,1-4H3,(H2,26,30)(H,27,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWZZKBNGGADGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its biological activity. The presence of the dimethylpiperidine sulfonamide moiety enhances its pharmacological properties.
The biological activity of this compound primarily involves modulation of specific receptors and enzymes. It is believed to act as an inhibitor of certain histone deacetylases (HDACs), particularly HDAC8. This inhibition can lead to altered gene expression associated with various diseases such as cancer and neurodegenerative disorders .
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. In vitro studies demonstrate that it effectively inhibits the proliferation of several cancer cell types, including breast and colon cancer cells.
Neuroprotective Effects
In models of neurodegeneration, this compound has displayed protective effects against neuronal cell death. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease.
Antihypertensive Effects
Preliminary studies suggest that the compound may also possess antihypertensive properties. In spontaneously hypertensive rats (SHR), it demonstrated a significant reduction in blood pressure comparable to established antihypertensive agents .
Case Studies
- Cancer Treatment : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. The mechanism was linked to the induction of apoptosis through the intrinsic pathway.
- Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The treatment group displayed reduced levels of amyloid-beta plaques compared to controls.
- Hypertension : In SHR models, daily administration led to a sustained decrease in systolic blood pressure over four weeks, indicating its potential as an effective antihypertensive agent.
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The primary structural analogue identified is 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 449767-19-5), which differs only in the alkyl substituent at the 6-position (methyl vs. isopropyl) . Key comparative insights include:
Substituent Effects on Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves solubility over the free base form of the methyl analogue.
- Metabolic Stability : Bulkier substituents like isopropyl may slow metabolic degradation, extending half-life in vivo.
Analytical and Predictive Methodologies for Comparison
Experimental Techniques
- X-ray Diffraction (XRD) : Critical for crystallographic characterization; however, filter size constraints in some studies (e.g., ) may hinder its application .
Computational Modeling
Data Table: Comparative Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
